molecular formula C15H9Cl2N3O3 B2383436 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate CAS No. 452954-43-7

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate

Cat. No.: B2383436
CAS No.: 452954-43-7
M. Wt: 350.16
InChI Key: DBZRVPZSSYWUIX-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate is a chemical compound that belongs to the class of benzotriazine derivatives.

Preparation Methods

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate typically involves the reaction of 2,5-dichlorobenzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate can be compared with other benzotriazine derivatives and similar compounds such as:

The uniqueness of this compound lies in its specific combination of the benzotriazine and dichlorobenzoate moieties, which confer unique chemical and biological properties .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZRVPZSSYWUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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